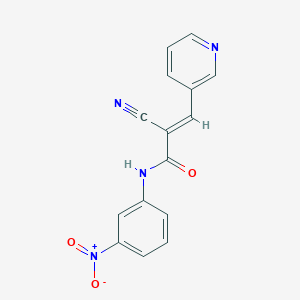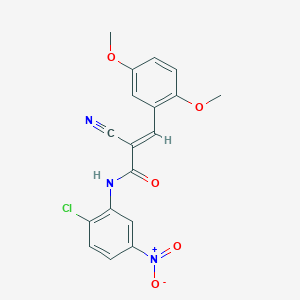![molecular formula C18H16BrN3O4 B10897587 4-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(2-bromophenyl)-4-oxobutanamide](/img/structure/B10897587.png)
4-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(2-bromophenyl)-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINO}-N~1~-(2-BROMOPHENYL)-4-OXOBUTANAMIDE is a complex organic compound featuring a benzodioxole moiety, a hydrazone linkage, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINO}-N~1~-(2-BROMOPHENYL)-4-OXOBUTANAMIDE typically involves the following steps:
Formation of the Hydrazone Linkage: The initial step involves the condensation of 1-(1,3-benzodioxol-5-yl)ethanone with hydrazine hydrate to form the corresponding hydrazone.
Coupling with Bromophenyl Butanamide: The hydrazone is then coupled with 2-bromophenyl butanamide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINO}-N~1~-(2-BROMOPHENYL)-4-OXOBUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
4-{2-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINO}-N~1~-(2-BROMOPHENYL)-4-OXOBUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{2-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINO}-N~1~-(2-BROMOPHENYL)-4-OXOBUTANAMIDE involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, while the hydrazone linkage can form reactive intermediates that modulate biological pathways. The bromophenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)ethanone: A precursor in the synthesis of the target compound.
2-Bromophenyl Butanamide: Another precursor used in the coupling reaction.
Hydrazine Derivatives: Compounds with similar hydrazone linkages.
Uniqueness
4-{2-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINO}-N~1~-(2-BROMOPHENYL)-4-OXOBUTANAMIDE is unique due to its combination of a benzodioxole moiety, a hydrazone linkage, and a bromophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C18H16BrN3O4 |
|---|---|
Molecular Weight |
418.2 g/mol |
IUPAC Name |
N'-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-N-(2-bromophenyl)butanediamide |
InChI |
InChI=1S/C18H16BrN3O4/c19-13-3-1-2-4-14(13)21-17(23)7-8-18(24)22-20-10-12-5-6-15-16(9-12)26-11-25-15/h1-6,9-10H,7-8,11H2,(H,21,23)(H,22,24)/b20-10+ |
InChI Key |
YYGANTFDCSQPDH-KEBDBYFISA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CCC(=O)NC3=CC=CC=C3Br |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CCC(=O)NC3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-methylphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B10897505.png)


![4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B10897530.png)
![(5Z)-5-{[(3,4-dimethylphenyl)amino]methylidene}-6-hydroxy-3-(3-methylphenyl)pyrimidine-2,4(3H,5H)-dione](/img/structure/B10897538.png)
![2-[(5-{[(3-chlorophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B10897546.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-2-[(5-{1-[(4-iodophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B10897555.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10897558.png)
![3-Chloro-6-methylbenzo[b]thiophen-2-yl piperidyl ketone](/img/structure/B10897566.png)
![N'-[(E)-Bicyclo[2.2.1]hept-5-en-2-ylmethylidene]-2-fluorobenzohydrazide](/img/structure/B10897580.png)

![4-(dimethylamino)-N'-[(E)-(5-methylthiophen-2-yl)methylidene]benzohydrazide](/img/structure/B10897596.png)
![O~2~-[2-(1-Adamantyl)acetyl]-2-thiophenecarbohydroximamide](/img/structure/B10897609.png)
